molecular formula C21H17FN2O4S B2679910 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide CAS No. 922094-72-2

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide

Cat. No. B2679910
CAS RN: 922094-72-2
M. Wt: 412.44
InChI Key: WGNZUYIAARTGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C21H17FN2O4S and its molecular weight is 412.44. The purity is usually 95%.
BenchChem offers high-quality N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Dibenz[b,f]oxazepin derivatives have been synthesized using solid support methodologies, highlighting the efficient assembly of these compounds through SNAr (nucleophilic aromatic substitution) methodologies. Such approaches underline the flexibility and high purity of the final products, which are crucial for further applications in medicinal chemistry and material science Xiaohu Ouyang, N. Tamayo, A. Kiselyov, 1999.

Biological Applications

  • Primary sulfonamide groups have been utilized to facilitate the construction of [1,4]oxazepine rings, leading to potent inhibitors of human carbonic anhydrases. This illustrates the compound's potential in therapeutic applications, particularly in enzyme inhibition A. Sapegin, S. Kalinin, A. Angeli, C. Supuran, M. Krasavin, 2018.

  • Organocatalytic asymmetric Mannich reactions involving dibenzo[b,f][1,4]oxazepines have been developed to construct chiral centers with excellent yields and selectivities. Such synthetic methodologies open pathways to novel pharmacophores, underscoring the importance of these compounds in drug discovery Bing Li, Ye Lin, D. Du, 2019.

Anticancer Potential

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-13-6-8-20-18(10-13)24(2)21(25)17-12-15(7-9-19(17)28-20)23-29(26,27)16-5-3-4-14(22)11-16/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNZUYIAARTGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide

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